molecular formula C9H9BrINO B1377262 2-bromo-N-ethyl-5-iodobenzamide CAS No. 1694612-93-5

2-bromo-N-ethyl-5-iodobenzamide

Cat. No.: B1377262
CAS No.: 1694612-93-5
M. Wt: 353.98 g/mol
InChI Key: PSEXFGNYFBPTNC-UHFFFAOYSA-N
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Description

2-Bromo-N-ethyl-5-iodobenzamide (CAS 1694612-93-5) is a high-value benzamide derivative supplied for research purposes. This compound is of significant interest in medicinal chemistry, particularly in the development of novel antiproliferative agents. Scientific studies have demonstrated that structural analogs of this benzamide, especially those featuring an iodine atom at the 5-position of the benzamido moiety, exhibit potent growth inhibition against a diverse panel of human cancer cell lines, including chronic myelogenous leukemia (K562), breast cancer (MCF-7), and colon cancer (HTC-116, HT29) . The mechanism of action for this class of compounds is associated with the inhibition of tubulin polymerization, a critical process for cell division, thereby categorizing them as antitubulin agents that can induce apoptosis in cancer cells . The presence of both bromo and iodo substituents on the aromatic ring makes it a versatile synthetic intermediate for further structure-activity relationship (SAR) studies and for creating more complex molecules targeted at various biological pathways. Researchers utilize this compound strictly in laboratory settings to explore its potential applications. Please note: This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. All handling and experiments must be conducted by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-ethyl-5-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrINO/c1-2-12-9(13)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEXFGNYFBPTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Crystallographic Elucidation of 2 Bromo N Ethyl 5 Iodobenzamide and Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the chemical structure and purity of synthesized compounds. The following sections detail the anticipated spectral features of 2-bromo-N-ethyl-5-iodobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide distinct signals for each unique proton environment in the molecule. For this compound, this would include signals from the aromatic ring and the N-ethyl group. The aromatic region would likely display three distinct proton signals. The proton on the carbon between the bromo and iodo substituents would show a characteristic splitting pattern due to coupling with its neighbors. The ethyl group would exhibit a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons. A broad singlet corresponding to the amide N-H proton is also expected.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms. Key signals would include the amide carbonyl carbon, which is typically found in the downfield region of the spectrum (around 165-170 ppm). The six aromatic carbons would also produce distinct signals, with the carbons directly attached to the bromine and iodine atoms being significantly influenced by the electronic effects of these halogens. The two carbons of the N-ethyl group would appear in the upfield region.

Based on data from closely related compounds, such as N-ethyl-2-iodobenzamide and other substituted benzamides, the following spectral data can be predicted.

Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H7.2 - 8.0m-
Amide NH~6.0br s-
Methylene (-CH₂)~3.5q~7.2
Methyl (-CH₃)~1.3t~7.2
¹³C NMR Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)167.0
Aromatic C93.0 - 143.0
Methylene (-CH₂)36.0
Methyl (-CH₃)15.0

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key absorption bands would confirm the presence of the amide linkage and the substituted aromatic ring.

Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Significance
N-H Stretch3300 - 3100Confirms the presence of the secondary amide.
C-H Stretch (Aromatic)3100 - 3000Indicates the aromatic ring.
C-H Stretch (Aliphatic)3000 - 2850Corresponds to the N-ethyl group.
C=O Stretch (Amide I)1680 - 1640A strong band characteristic of the amide carbonyl.
N-H Bend (Amide II)1570 - 1520A key diagnostic band for secondary amides.
C-Br/C-I Stretch700 - 500Indicates the presence of carbon-halogen bonds.

The analysis of similar compounds, such as 5-bromosalicylamide (B1265511) derivatives, supports these predicted absorption regions. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) would result in a pair of peaks (M and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition (C₉H₉BrINO).

Predicted Mass Spectrometry Fragmentation for this compound

Fragment Description
[M]⁺Molecular ion
[M - C₂H₅]⁺Loss of the ethyl group
[C₇H₃BrIO]⁺Formation of the benzoyl cation

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, GC)

Chromatographic methods are crucial for monitoring the progress of the synthesis and verifying the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a quick and effective method to track the conversion of starting materials to the product. The retention factor (Rf) of the compound on the TLC plate is a characteristic property under a specific solvent system.

Gas Chromatography (GC): For a volatile and thermally stable compound like this compound, GC can be used to assess its purity with high accuracy. The compound would be identified by its specific retention time in the chromatogram.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state.

Reaction Chemistry and Chemical Transformations of 2 Bromo N Ethyl 5 Iodobenzamide

Cross-Coupling Reactions Involving Aromatic Halides

The di-halogenated nature of 2-bromo-N-ethyl-5-iodobenzamide makes it an ideal substrate for various cross-coupling reactions, allowing for the stepwise introduction of different substituents.

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a key transformation for this molecule. Research on analogous substrates, such as 2-amino-5-bromo-3-iodobenzamide, demonstrates that the reaction proceeds with high regioselectivity at the more labile iodine-substituted position. acs.org This selective coupling yields an intermediate where the bromine atom remains intact for subsequent transformations.

This initial functionalization is critical, as it introduces an alkynyl group ortho to the amide functionality, setting the stage for subsequent cyclization reactions.

Interactive Data Table: Regioselective Sonogashira Coupling

Catalyst SystemBaseSolventTemperatureOutcome
Pd(PPh₃)₂Cl₂, CuIEt₃NDMFRoom Temp.Selective coupling at C-I

This data is based on analogous reactions and illustrates the expected outcome for this compound.

Ullmann-Type Coupling Reactions (C-O, C-N)

While specific examples utilizing this compound in Ullmann reactions are not extensively documented, the principles of this copper-catalyzed coupling are well-established for aryl halides. organic-chemistry.org Ullmann-type reactions are used to form carbon-oxygen (ether) or carbon-nitrogen bonds by coupling an aryl halide with an alcohol or amine, respectively. organic-chemistry.org Given the higher reactivity of the C-I bond, it is anticipated that a reaction with an alcohol or amine under copper catalysis would preferentially form a C-O or C-N bond at the C5 position, leaving the C2-bromo substituent available for further chemistry. This provides a theoretical pathway to introduce diverse functionalities.

Suzuki-Miyaura Cross-Coupling (Implied potential based on halogen reactivity)

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds between an aryl halide and an organoboron compound. The potential for this compound to undergo this reaction is high, with predictable selectivity. In di-halogenated aromatic systems, the rate of oxidative addition to the palladium catalyst is typically much faster for iodine than for bromine. rsc.org This reactivity difference allows for a selective Suzuki coupling with a boronic acid at the C5-iodo position. rsc.org This implied potential makes the compound a valuable substrate for synthesizing biaryl structures or introducing alkyl groups in a controlled manner, while preserving the bromine atom for a subsequent, different coupling reaction.

Intramolecular Cyclization and Annulation Reactions

Following initial cross-coupling, the newly introduced functional group can participate in intramolecular reactions to construct fused heterocyclic rings, leading to molecules of significant structural complexity.

Palladium-Mediated Heteroannulation for Nitrogen-Containing Heterocycles (e.g., Indoles)

Intermediates derived from the Sonogashira coupling of this compound are primed for palladium-mediated cyclization. For instance, the 5-bromo-2-(arylethynyl)-N-ethylbenzamide intermediate can undergo an intramolecular reaction to form a new heterocyclic ring. Research on related systems shows that such intermediates can cyclize via a palladium-catalyzed process to yield nitrogen-containing heterocycles. acs.orgnih.gov A specific pathway involves an endo-dig cyclization, leading to the formation of fused ring systems like pyrroloquinazolinones. acs.org

Cyclocondensation Reactions (e.g., Boric Acid-Mediated Cyclization to Pyrroloquinazolinones)

Interactive Data Table: Synthetic Sequence to Pyrroloquinazolinones

StepReaction TypeKey ReagentsIntermediate/Product
1Sonogashira CouplingArylacetylene, Pd(PPh₃)₂Cl₂, CuI5-Bromo-2-(arylethynyl)-N-ethylbenzamide
2CyclocondensationAldehyde, Boric Acid6-Bromo-8-(arylethynyl)-dihydroquinazolinone derivative
3HeteroannulationPdCl₂Pyrroloquinazolinone derivative

This table outlines a multi-step synthesis based on established chemistry for analogous substrates. acs.org

Formation of Benzyne (B1209423) Intermediates and Subsequent Cycloaddition Reactions (e.g., Phenanthridinone Synthesis from 2-bromo-N-ethylbenzamide)

The presence of a halogen at the ortho-position to a proton on an aromatic ring, as seen in the 2-bromo moiety of this compound, allows for the potential generation of a highly reactive benzyne intermediate. This process typically involves treatment with a very strong base, such as sodium amide (NaNH₂), which facilitates an elimination-addition mechanism. almerja.comlibretexts.org The base abstracts a proton ortho to the bromine atom, leading to the formation of a carbanion. Subsequent elimination of the bromide ion generates the strained, electrophilic benzyne triple bond. almerja.comorganicchemistrytutor.com This intermediate can then be trapped by various nucleophiles or participate in cycloaddition reactions. libretexts.orgorgsyn.org

A synthetically valuable transformation related to the reactivity of the 2-bromobenzamide (B1207801) core is the synthesis of phenanthridinones. While not always proceeding through a distinct benzyne intermediate, modern methods achieve this cyclization via palladium-catalyzed intramolecular C-H bond activation and arylation. semanticscholar.orgresearchgate.net These reactions represent a formal cycloaddition and provide an efficient route to this important heterocyclic scaffold. The general strategy involves the palladium-catalyzed coupling of the aryl bromide with a C-H bond on an adjacent N-aryl group or through the dimerization of two 2-bromobenzamide molecules. semanticscholar.orgresearchgate.net Research has demonstrated that phosphine-free palladium catalysts can effectively promote this domino reaction, which involves sequential C-C and C-N bond formation in a single pot. researchgate.net

Table 1: Examples of Palladium-Catalyzed Phenanthridinone Synthesis from 2-Halobenzamides

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂K₂CO₃DMA130up to 93 researchgate.net
Pd(OAc)₂ / PPh₃K₂CO₃DMF120Good semanticscholar.org
Pd/CCs₂CO₃DMA12085 semanticscholar.org

Note: This table presents generalized conditions from studies on various N-substituted 2-halobenzamides, which are analogous to the reactivity expected from the 2-bromo-N-ethylbenzamide core.

Transformations Involving the Amide Functionality

The N-ethyl-amide group in this compound is a versatile functional handle that can undergo various chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Derivatization and Modification of the Amide Group

The amide functionality can be chemically altered to yield different structures. Standard synthetic methodologies can be applied to modify the N-ethyl group or the carbonyl moiety. For instance, the amide bond can be cleaved under hydrolytic conditions (acidic or basic) to yield the corresponding carboxylic acid, 2-bromo-5-iodobenzoic acid, and ethylamine (B1201723). More targeted modifications can be achieved to alter the N-substituent without cleaving the amide bond. While specific derivatization of this compound is not extensively documented, analogous transformations on similar N-substituted amides are well-established in organic synthesis. For example, N-alkylation of a related secondary amide could be achieved following deprotonation. Furthermore, derivatization of products formed from the initial compound, such as the N-alkylation of a cyclized phenanthridinone, has been demonstrated. nih.gov

Table 2: Potential Modifications of the Amide Group

TransformationReagents/ConditionsProduct Type
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid + Amine
ReductionLiAlH₄ or similar hydrideSecondary Amine
N-DealkylationStrong acid, heatPrimary Amide

Formation of Hypervalent Iodine Heterocycles (e.g., Benziodazolones from iodobenzamides)

The iodine atom at the 5-position of the benzamide (B126) ring provides a site for the formation of hypervalent iodine compounds. These species contain an iodine atom in a higher-than-normal oxidation state (typically +3 or +5) and are valuable as versatile and environmentally benign oxidizing agents in organic synthesis.

Specifically, 2-iodobenzamides can undergo oxidative cyclization to form benziodazolones, which are five-membered heterocyclic rings containing a hypervalent iodine atom. This transformation is typically achieved by treating the 2-iodobenzamide (B1293540) precursor with a strong oxidizing agent. Research has shown that reagents like Oxone® (potassium peroxymonosulfate) can effectively facilitate this cyclization. nii.ac.jp The resulting benziodazolone is a stable, crystalline solid that can be isolated and used as an oxidant in various chemical reactions. The N-substituent on the amide plays a crucial role in tuning the reactivity and solubility of these hypervalent iodine reagents. For example, N-isopropyl-2-iodobenzamide has been developed as an effective catalyst for the oxidative cleavage of certain alcohols. nii.ac.jp This reactivity highlights a key chemical pathway available to this compound, leveraging the iodine atom to create a valuable synthetic tool.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in elucidating the electronic characteristics that govern the reactivity and stability of a molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. bohrium.com By focusing on the electron density, DFT can accurately predict geometries, energies, and various spectroscopic properties. For benzamide (B126) derivatives, DFT calculations, often using hybrid functionals like B3LYP, have been employed to determine stable structures and analyze electronic charge distributions. bohrium.comresearchgate.net

In a molecule such as 2-bromo-N-ethyl-5-iodobenzamide, DFT can be used to calculate key parameters that describe its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov Studies on similar aromatic compounds have shown that the introduction of halogen substituents can significantly influence these frontier orbitals. sci-hub.se For instance, in a study of various benzamide derivatives, the HOMO and LUMO energy levels were shown to be modulated by different substituent groups, with energy gaps typically in the range of 5.3 to 5.7 eV. sci-hub.se

The molecular electrostatic potential (MEP) map, another output of DFT calculations, is invaluable for understanding intermolecular interactions. The MEP visualizes the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the amide would be expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atom of the N-H group would exhibit a positive potential.

Hartree-Fock (HF) Level Calculations

The Hartree-Fock (HF) method is another cornerstone of quantum chemistry that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many properties due to its neglect of electron correlation, HF calculations are still valuable, particularly as a starting point for more advanced methods. nih.gov Relativistic effects, which can be significant for heavier elements like iodine, can be incorporated into HF calculations to provide a more accurate description of the electronic structure. arxiv.org

In the context of N-alkyl-N-ethylacetamides, a class of compounds with similarities to the N-ethylamide portion of the target molecule, ab initio calculations at the HF level have been used to investigate conformational preferences and rotational barriers. sbq.org.br These studies demonstrate that HF calculations can provide good agreement with experimental data for certain geometric parameters. nih.gov For instance, in N-methylbenzamide, good agreement with experimental data was obtained for RHF geometries with a CO/phenyl torsional angle of approximately 25°. nih.gov The inclusion of relativistic considerations in HF calculations is particularly pertinent for this compound due to the presence of the heavy iodine atom, which can influence electron orbitals and bonding characteristics. arxiv.org

Molecular Modeling and Conformational Analysis

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Molecular modeling and conformational analysis provide insights into the preferred shapes and dynamic behavior of this compound.

Prediction of Stable Conformers and Energy Landscapes

The presence of rotatable bonds in this compound—specifically the C-C bond between the phenyl ring and the carbonyl group, and the C-N bond of the amide—gives rise to multiple possible conformations. Computational methods can be used to explore the potential energy surface and identify the most stable conformers.

Studies on substituted benzamides have shown that the planarity of the molecule is a key factor. For benzamide itself, the CO/phenyl torsional angle is calculated to be around 20-25°. nih.gov The presence of bulky substituents, such as the bromine and iodine atoms in the ortho and meta positions respectively, would likely influence this angle. The N-ethyl group also introduces further conformational possibilities. The relative orientation of the ethyl group with respect to the carbonyl can lead to cis and trans isomers with respect to the C-N bond. In N-alkyl-N-ethylacetamides, the relative populations of the E/Z isomers are determined by the nature of the N-substituents. sbq.org.br

Understanding Torsional Barriers and Molecular Dynamics

The energy required to rotate around a chemical bond is known as the torsional barrier. These barriers determine the flexibility of a molecule and the rates of interconversion between different conformers. Dynamic NMR spectroscopy and computational calculations are key tools for determining these barriers.

For amides, the rotational barrier around the C(O)-N bond is of particular interest due to the partial double bond character arising from resonance. This barrier is typically in the range of 15-20 kcal/mol. nih.gov Studies on N-alkyl-N-ethylacetamides have determined Gibbs activation energy parameters for rotation around the amide bond to be between 17.7 and 18.6 kcal/mol. sbq.org.br The substituents on the nitrogen and the carbonyl carbon can influence this barrier; bulkier substituents can lead to increased steric repulsion in the planar ground state, potentially lowering the rotational barrier. sbq.org.br

Molecular dynamics (MD) simulations can provide a time-resolved view of the conformational dynamics of this compound. acs.org By simulating the motion of the atoms over time, MD can reveal how the molecule explores its conformational space, the stability of different conformers, and the nature of its interactions with its environment. nih.govrsc.org

Analysis of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. wikipedia.org This interaction arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (a σ-hole) on the side opposite to the covalent bond. acs.org The strength of halogen bonds generally follows the trend I > Br > Cl > F. wikipedia.org

Given the presence of both bromine and iodine in this compound, the potential for this molecule to act as a halogen bond donor is significant. The iodine atom, being larger and more polarizable, would be the more potent halogen bond donor. The carbonyl oxygen of another molecule or a solvent molecule could act as a halogen bond acceptor.

Structural studies of bromo-substituted benzamide isomers have revealed the presence of Br···Br halogen bonds, which can play a role in organizing the crystal structure. nih.gov The geometry of these interactions is typically linear, with the halogen bond donor, the halogen atom, and the acceptor atom being colinear. nih.gov The strength of halogen bonds involving bromine and iodine with an oxygen acceptor can range from approximately 9 to 18 kJ/mol. acs.org The presence of the electron-withdrawing carbonyl group can enhance the positive character of the σ-hole on the halogen atoms, thereby strengthening the halogen bond.

The table below summarizes key computational parameters and findings from related benzamide derivatives that can be extrapolated to understand the properties of this compound.

PropertyTypical Values/Findings from Analogous CompoundsReference
DFT Calculations
HOMO-LUMO Energy Gap5.3 - 5.7 eV for benzamide derivatives sci-hub.se
CO/Phenyl Torsional Angle~20-25° for benzamide nih.gov
Hartree-Fock Calculations
Conformational GeometriesGood agreement with experimental data for N-alkyl amides nih.gov
Conformational Analysis
C(O)-N Rotational Barrier17.7 - 18.6 kcal/mol for N-alkyl-N-ethylacetamides sbq.org.br
Halogen Bonding
Halogen Bond Strength (I···O)14.2 - 17.6 kJ/mol acs.org
Halogen Bond Strength (Br···O)9.0 - 12.1 kJ/mol acs.org

Characterization of Sigma-Holes on Bromine and Iodine Atoms

A sigma-hole (σ-hole) is a region of positive electrostatic potential located on the outer surface of a covalently bonded halogen atom, along the extension of the covalent bond. researchgate.net This electron-deficient region arises from the anisotropic distribution of electron density around the halogen. The formation and characteristics of σ-holes are influenced by the polarizability and electronegativity of the halogen atom, as well as the nature of the group it is bonded to. researchgate.net

In the case of this compound, both the bromine and iodine atoms are expected to possess significant σ-holes. The magnitude of the σ-hole generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov Therefore, the iodine atom in the molecule is predicted to have a more positive and larger σ-hole compared to the bromine atom.

The electron-withdrawing nature of the benzamide moiety further enhances the positive potential of the σ-holes on both halogen atoms. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the molecular electrostatic potential (MEP) surface of the molecule. The MEP surface visually represents the electrostatic potential, with blue or positive regions indicating electron deficiency (the σ-hole) and red or negative regions indicating electron richness.

To illustrate the expected characteristics of the σ-holes in this compound, the following table presents typical calculated values for the maximum positive electrostatic potential (VS,max) on the halogen atoms of related aromatic compounds. These values are indicative of the strength of the σ-hole and are typically given in kcal/mol.

Halogen AtomExpected VS,max Range (kcal/mol)Relative Size
Iodine (I)+25 to +40Large
Bromine (Br)+15 to +30Moderate

This table provides expected ranges for the maximum positive electrostatic potential (VS,max) on the iodine and bromine atoms of this compound based on data from analogous compounds.

Theoretical Basis for Intermolecular Halogen Bonds in Crystal Structures

The presence of well-defined σ-holes on the bromine and iodine atoms of this compound provides a strong theoretical basis for the formation of intermolecular halogen bonds (XBs) in its solid state. A halogen bond is a non-covalent interaction where a halogen atom with a positive σ-hole acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) on an adjacent molecule, such as a lone pair on an oxygen or nitrogen atom. nih.gov

In the crystal lattice of this compound, several types of halogen bonds are theoretically possible. The most probable interactions would involve the iodine and bromine atoms acting as halogen bond donors and the carbonyl oxygen of the amide group acting as a halogen bond acceptor. Given that the iodine atom possesses a more positive σ-hole, it is expected to form stronger and more directional halogen bonds compared to the bromine atom. researchgate.netrsc.org

The geometry of a halogen bond is typically characterized by the R-X···A angle, where R is the atom bonded to the halogen X, and A is the acceptor atom. This angle tends to be close to 180°, reflecting the directional nature of the σ-hole. nih.gov The strength of the halogen bond is inversely related to the distance between the halogen and the acceptor atom, which is often shorter than the sum of their van der Waals radii.

Theoretical calculations, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, can be used to characterize and quantify these interactions. These methods can provide information on the bond critical points, electron density distribution, and the energetic stabilization of the halogen bonds.

Based on studies of similar halogenated benzamides and related crystal structures, the following types of intermolecular halogen bonds are anticipated in the crystal packing of this compound, along with their expected interaction energies.

Halogen Bond TypeDonorAcceptorExpected Interaction Energy (kJ/mol)Expected R-X···A Angle
C-I···O=CIodineCarbonyl Oxygen-15 to -25~160-180°
C-Br···O=CBromineCarbonyl Oxygen-10 to -20~150-170°
C-I···Br-CIodineBromine (as acceptor)-5 to -10Variable

This table outlines the theoretically predicted intermolecular halogen bonds in the crystal structure of this compound, with estimated interaction energies and geometries based on data from analogous molecular systems.

Strategic Applications of 2 Bromo N Ethyl 5 Iodobenzamide in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Chemical Architectures

The distinct electronic and steric environment of the functional groups in 2-bromo-N-ethyl-5-iodobenzamide allows it to serve as a foundational component for a wide array of more complex molecules. Its utility stems from the ability to selectively address its reactive sites, primarily the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

The differential reactivity of aryl halides in transition-metal-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis. The C-I bond is significantly more reactive towards oxidative addition to a metal center (e.g., Palladium(0)) than the C-Br bond. This reactivity gradient allows for the selective, stepwise functionalization of the aromatic ring.

Chemists can exploit this property to introduce a diverse range of substituents in a controlled manner. For instance, a Sonogashira or Suzuki coupling can be performed under carefully controlled conditions to selectively replace the iodine atom, leaving the bromine atom untouched for a subsequent, different coupling reaction. This stepwise approach is instrumental in the rational design and synthesis of polysubstituted aromatic compounds, where the precise placement of multiple, distinct functional groups is critical.

Table 1: Illustrative Sequential Functionalization of this compound

StepReaction TypeReactive SiteProductDescription
Start --This compoundThe initial di-halogenated building block.
1 Suzuki CouplingCarbon-Iodine Bond2-Bromo-N-ethyl-5-arylbenzamideSelective coupling at the more reactive iodine position introduces a new aryl group.
2 Buchwald-Hartwig AminationCarbon-Bromine Bond2-Amino-N-ethyl-5-arylbenzamideThe remaining bromine is replaced with an amino group under different reaction conditions.

This table illustrates a generalized, hypothetical reaction sequence to demonstrate the concept of sequential functionalization.

The substitution pattern of this compound makes it an adept precursor for various nitrogen-containing heterocyclic systems, which are prevalent motifs in medicinal chemistry and materials science. nih.gov

Indoles: While not a direct precursor, its halogenated framework can be elaborated to construct the indole (B1671886) core. For example, a Sonogashira coupling at the C-Br position with a suitable terminal alkyne could be followed by an intramolecular cyclization, a strategy analogous to well-established indole syntheses. organic-chemistry.orgnih.gov The N-ethylamide group can be hydrolyzed and the resulting amine can participate in the cyclization.

Quinazolinones: The synthesis of quinazolinones often requires a 2-aminobenzamide (B116534) precursor. The bromine atom at the C-2 position of the scaffold can be converted to an amino group via reactions like the Buchwald-Hartwig amination. The resulting 2-amino-N-ethyl-5-iodobenzamide could then be cyclized with various one-carbon synthons (e.g., aldehydes, orthoformates) to yield the quinazolinone ring system.

Isoquinolinones: The N-ethylbenzamide moiety can act as a directing group in transition metal-catalyzed C-H activation/annulation reactions to form isoquinolinone structures. nih.gov Alternatively, the bromine and iodine atoms can be used as handles to introduce substituents that subsequently participate in cyclization reactions to build the heterocyclic ring. nih.gov

Contributions to Methodology Development in C-X Bond Transformations

Substrates bearing multiple, differentially reactive sites are invaluable for the development and optimization of new synthetic methodologies. This compound is an ideal test substrate for developing chemoselective C-X (where X = Br, I) bond-forming reactions. Researchers designing new catalysts or ligand systems can use this molecule to probe the selectivity of their method. A successful catalyst might, for example, promote a coupling reaction exclusively at the C-I bond with high fidelity, leaving the C-Br bond available for subsequent transformations. Such studies are critical for advancing the synthetic chemist's toolkit, enabling more efficient and selective syntheses of complex molecules. The presence of the amide functionality also allows for the study of directing group effects in these transformations.

Enabling Synthesis of Scaffolds with Potential for Chemical Biology Investigations

In chemical biology, the systematic exploration of chemical space around a core scaffold is a common strategy for discovering molecules with specific functions. This compound provides a robust and versatile core scaffold for this purpose. Starting from this single compound, chemists can readily generate a library of analogues by varying the substituents introduced at the bromine and iodine positions through sequential cross-coupling reactions. This approach allows for the creation of a structurally diverse set of molecules from a common precursor, which can then be used in screening campaigns to investigate structure-activity relationships.

Applications in the Design and Synthesis of Advanced Chemical Probes

The development of advanced chemical probes for studying biological systems requires the precise installation of reporter tags, affinity labels, or clickable functional groups onto a core molecular scaffold. The orthogonal handles of this compound are perfectly suited for this application. For instance, a fluorescent dye could be attached at the 5-position via a Suzuki reaction at the C-I bond, while a bio-orthogonal "clickable" handle, such as a terminal alkyne, could be installed at the 2-position via a Sonogashira reaction at the C-Br bond. This allows for the modular and rational construction of multifunctional chemical probes designed for specific experimental purposes, such as target identification or cellular imaging.

Future Directions and Research Opportunities

Exploration of Novel Catalytic Pathways for Derivatization

The presence of two different halogen atoms on the aromatic ring of 2-bromo-N-ethyl-5-iodobenzamide makes it an ideal substrate for sequential and regioselective cross-coupling reactions. Future research will likely focus on leveraging advanced catalytic systems to precisely control the derivatization at the C-I and C-Br positions.

Palladium-catalyzed cross-coupling reactions are expected to be at the forefront of these investigations. nih.gov The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective functionalization at the 5-position. nih.govresearchgate.net For instance, Sonogashira coupling reactions could be employed to introduce alkyne moieties at the iodine-bearing carbon, followed by a subsequent Suzuki or Buchwald-Hartwig amination at the bromine-substituted position. nih.govresearchgate.netwhiterose.ac.uk

The development of novel ligands and catalyst systems will be crucial for achieving high selectivity and yields. Research into the use of earth-abundant metal catalysts, such as those based on nickel, copper, or iron, could also provide more sustainable and economical alternatives to palladium. nih.govresearchgate.net Furthermore, the exploration of C-H activation strategies could open up new avenues for derivatization, allowing for the direct introduction of functional groups onto the benzamide (B126) core without the need for pre-halogenation. nih.govacs.orgresearchgate.netnih.gov

Table 1: Potential Catalytic Derivatization Strategies for this compound

Catalytic ReactionTarget PositionPotential Coupling PartnerPotential Catalyst System
Sonogashira CouplingC5 (Iodo)Terminal AlkynesPd(PPh₃)₂Cl₂, CuI
Suzuki CouplingC2 (Bromo) or C5 (Iodo)Boronic Acids/EstersPd(OAc)₂, SPhos
Buchwald-Hartwig AminationC2 (Bromo) or C5 (Iodo)Amines, AmidesPd₂(dba)₃, XPhos
Heck CouplingC2 (Bromo) or C5 (Iodo)AlkenesPd(OAc)₂, P(o-tol)₃
C-H ActivationAromatic C-H bondsVariousRh(III) or Co(II) complexes

Development of Green Chemistry Approaches for Synthesis

Traditional methods for the synthesis of benzamides and their derivatives often involve the use of hazardous reagents and solvents, generating significant chemical waste. sesjournal.com Future research should prioritize the development of green and sustainable synthetic routes to this compound and its derivatives.

Key areas of focus will include:

Use of Greener Solvents: Replacing conventional volatile organic compounds with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents. nih.gov

Catalytic Reagents: Employing catalytic amounts of reagents instead of stoichiometric quantities to minimize waste. sesjournal.com This includes the use of highly efficient catalysts that can be easily recovered and reused.

Energy Efficiency: Investigating the use of alternative energy sources like microwave or ultrasonic irradiation to reduce reaction times and energy consumption. sesjournal.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing the formation of byproducts.

Enzymatic synthesis presents a particularly promising green alternative, offering high selectivity under mild reaction conditions. nih.govnih.govacs.org The use of immobilized enzymes could further enhance the sustainability of the process by allowing for easy catalyst separation and reuse.

Integration into Flow Chemistry Systems for Scalable Production

For the potential industrial application of this compound and its derivatives, the development of scalable and safe manufacturing processes is paramount. Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing in this regard.

The integration of the synthesis and derivatization of this compound into flow chemistry systems could lead to:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions.

Improved Reproducibility and Control: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to more consistent product quality.

Increased Efficiency and Scalability: The continuous nature of flow synthesis allows for higher throughput and easier scaling of production without the need for large reaction vessels.

Facilitated Multi-step Synthesis: Complex derivatization sequences can be performed in a continuous fashion by linking multiple flow reactors, reducing manual handling and purification steps.

The application of flow chemistry to palladium-catalyzed cross-coupling reactions is a well-established field, and these principles can be directly applied to the derivatization of this compound. researchgate.net

Computational Design of New Reactions and Derivatization Strategies

Computational chemistry and in silico design are powerful tools that can accelerate the discovery and optimization of new reactions and derivatization strategies for this compound. nih.gov

Future research in this area could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to model the reaction mechanisms of various catalytic cross-coupling reactions, providing insights into the factors that control regioselectivity and reactivity. researchgate.netacs.org This understanding can guide the rational design of new catalysts and reaction conditions to achieve desired outcomes.

Machine Learning and Artificial Intelligence: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including yields and potential side products. acs.orgnih.govsesjournal.combeilstein-journals.org This can significantly reduce the number of experiments required to optimize a synthetic route.

In Silico Derivatization: Computational tools can be used to virtually generate large libraries of derivatives of this compound by applying a wide range of virtual reactions. nih.gov These virtual libraries can then be screened for desired properties, such as predicted biological activity or material properties, to identify the most promising candidates for synthesis.

Table 2: Application of Computational Tools in the Study of this compound

Computational ToolApplicationPotential Outcome
Density Functional Theory (DFT)Mechanistic studies of cross-coupling reactionsUnderstanding the origin of regioselectivity and catalyst performance.
Machine LearningPrediction of reaction outcomesOptimization of reaction conditions and prediction of product yields.
Virtual ScreeningDesign of derivative librariesIdentification of novel derivatives with desired properties for synthesis.

By embracing these future directions in catalytic innovation, green chemistry, flow synthesis, and computational design, the scientific community can unlock the full potential of this compound as a valuable building block for the creation of novel and functional molecules.

Q & A

Q. How can contradictory results in catalytic applications of this compound be reconciled?

  • Methodological Answer :
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in amide) to track reaction pathways.
  • Operando Spectroscopy : Monitor catalytic intermediates via Raman or XAFS during reactions.
  • Collaborative Multi-Lab Studies : Share raw data via platforms like Zenodo for independent validation .

Ethical and Methodological Compliance

Q. How should researchers document the use of this compound in compliance with ICMJE standards?

  • Methodological Answer :
  • Detailed Descriptions : Report CAS number (if available), supplier (e.g., Sigma-Aldrich), purity (≥95%), and batch numbers.
  • Safety Data : Include SDS references and institutional review board (IRB) approvals for biological studies.
  • Reproducibility : Provide step-by-step synthesis and characterization protocols in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.